Ethyl 3-oxo-4-phenylbutanoate
Overview
Description
Ethyl 3-oxo-4-phenylbutanoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is related to compounds that have been studied for their potential in producing chiral synthons for drugs such as atorvastatin, a cholesterol-lowering medication, and anti-hypertension drugs .
Synthesis Analysis
The synthesis of ethyl 3-oxo-4-phenylbutanoate and its derivatives has been explored through various chemical and enzymatic methods. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, which upon hydrolysis yields 2-hydroxy-4-phenylbutyric acid . Additionally, microbial reduction in an interface bioreactor has been used to convert ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of ethyl 3-oxo-4-phenylbutanoate is characterized by the presence of an ester functional group, a ketone, and a phenyl ring. This structure is amenable to various chemical reactions, including decarbonylation and hydrogenation, which can be influenced by the reaction environment, as seen in the photochemical reaction of a related diphenyl compound in different solvents .
Chemical Reactions Analysis
Chemical reactions involving ethyl 3-oxo-4-phenylbutanoate often aim to produce chiral intermediates for pharmaceutical applications. Enzymatic synthesis has been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate and ethyl 2-hydroxy-4-phenylbutanoate with high yields and enantiomeric excess, demonstrating the versatility of biocatalysts in obtaining optically pure compounds . Moreover, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy derivative has been achieved using whole cells of various microorganisms, highlighting the potential of microbial biocatalysis in the production of optically active pharmaceutical intermediates 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-oxo-4-phenylbutanoate derivatives are influenced by their functional groups and molecular geometry. These properties are critical in determining the compound's reactivity and suitability for use in synthesis processes. For example, the presence of the ester group allows for reactions such as hydrolysis and reduction, while the ketone group can undergo various reductions to form alcohols or acids, as seen in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate . The phenyl ring contributes to the compound's stability and can affect the overall reactivity of the molecule.
Scientific Research Applications
Bioreduction in Microorganisms
Ethyl 3-oxo-4-phenylbutanoate has been studied for its bioreduction by various microorganisms, particularly Saccharomyces cerevisiae. This process is significant for its high chemical yield and stereoselectivity, as demonstrated in the asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate. This research highlights the potential of microbial processes in producing high-purity chemical compounds (Milagre et al., 2006).
Reduction by NAD(P)H Models
Research also focuses on the reduction of ethyl 2-oxo-4-phenylbutanoate using NAD(P)H models. This reduction process facilitates the selective production of 2-oxo-4-arylbutanoates, further highlighting the versatility of ethyl 3-oxo-4-phenylbutanoate in chemical synthesis (Meijer & Pandit, 1985).
Interface Bioreactor for Drug Synthesis
Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative of ethyl 3-oxo-4-phenylbutanoate, is a key intermediate for anti-hypertension drugs. Research on producing this compound in an interface bioreactor using specific yeast strains demonstrates its critical role in pharmaceutical synthesis (Oda et al., 1998).
Enantioselective Reduction by Different Microorganisms
Various microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. The use of different yeasts and fungi, such as Saccharomyces cerevisiae and Dekera sp., demonstrates the compound's importance in producing chiral alcohols, essential in pharmaceutical chemistry (Lacerda et al., 2006).
Potential as PPARα Ligands
Research into the reduction of ethyl 2-(4-chlorophenoxy)-3-oxo-4-phenylbutanoate explores its potential in producing peroxisome proliferator-activated receptor alpha (PPARα) ligands. This research provides insight into the compound's application in developing drugs targeting metabolic disorders (Perrone et al., 2004).
Safety And Hazards
Ethyl 3-oxo-4-phenylbutanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water and get medical help if skin irritation occurs . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Future Directions
properties
IUPAC Name |
ethyl 3-oxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNWXQZCYZCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280147 | |
Record name | ethyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-phenylbutanoate | |
CAS RN |
718-08-1 | |
Record name | 718-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-oxo-4-phenylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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